(3S)-4,4-dimethylpyrrolidin-3-ol
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Overview
Description
“(3s)-4,4-Dimethyl-3-pyrrolidinol” is a chemical compound with the molecular formula C6H13NO . It can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .
Synthesis Analysis
The synthesis of 3S-pyrrolidinol and its derivatives from L-glutamic acid has been described . The Ir (III)-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines was carried out . This borrowing hydrogen methodology (BH) was further extended to the sequential diamination of triols leading to aza-pyrrolidines and aza-piperidines .Molecular Structure Analysis
The molecular structure of “(3s)-4,4-Dimethyl-3-pyrrolidinol” consists of a pyrrolidine ring with two methyl groups attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon .Scientific Research Applications
Antioxidant Properties
A series of compounds including 2,4-dimethyl-3-pyridinol and its derivatives were synthesized and studied for their antioxidant properties. These compounds demonstrated significant effectiveness as phenolic chain-breaking antioxidants, indicating potential applications in areas requiring antioxidant agents (Wijtmans et al., 2004).
Stereochemistry in Medicinal Chemistry
Research on the stereochemistry of certain calcium antagonists, including pyrrolidinol derivatives, has contributed to understanding the role of stereochemistry in the effectiveness of pharmaceutical compounds. This has implications for the design and development of more effective drug molecules (Tamazawa et al., 1986).
Synthesis of Pyridine and 3-Picoline
A novel pathway for synthesizing pyridine and 3-picoline from acrolein dimethyl acetal and ammonia showcases the versatility of pyridinol derivatives in chemical synthesis. This has implications for industrial applications in the production of these compounds (Luo & Chao, 2015).
Cryopreservation
Pyridine N-oxide (PNO), related to pyridinol derivatives, was studied for its potential to protect living cells against freezing damage. This research has applications in the field of cryopreservation and cell biology (Nash, 1961).
Asymmetric Hydroxyalkylation
The generation and asymmetric hydroxyalkylation of N,O-diprotected 3-pyrrolidinol 2-carbanions were studied, leading to the synthesis of protected N-alpha-hydroxyalkyl-3-pyrrolidines. This has implications for the development of stereoselective synthesis methods in organic chemistry (Zheng et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Biochemical Pathways
Compounds with similar structures have been shown to influence various metabolic and cellular pathways .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which influences its efficacy and safety .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3s)-4,4-Dimethyl-3-pyrrolidinol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
(3S)-4,4-dimethylpyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTUAIJKLXTRO-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H]1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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